molecular formula C13H15NO3 B8283479 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Cat. No.: B8283479
M. Wt: 233.26 g/mol
InChI Key: QPAKPGGJRAMBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methoxyquinolin-4-yloxy)propan-1-ol is a functionalized quinoline derivative designed for research and development, particularly in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities. This specific derivative features a 7-methoxyquinolin-4-ol core, a structure of high interest, further modified with a propanoloxy side chain. This side chain increases polarity and provides a handle for further chemical synthesis, making it a valuable building block for creating more complex molecules. The core 4-hydroxy-7-methoxyquinoline structure is recognized in scientific literature as a key intermediate in the synthesis of potential therapeutic agents. Research into similar quinoline derivatives has identified potent and selective ligands for the sigma-2 receptor (σ2R), a biomarker that is overexpressed in certain proliferating cancers, such as pancreatic cancer. These ligands have demonstrated significant in vivo efficacy in preclinical models, highlighting the therapeutic potential of this chemical class. The structural flexibility of the quinoline ring allows for interactions with various biological targets, supporting its investigation in several research areas. Researchers can utilize this compound as a precursor for developing novel small molecules with potential applications in oncology and other fields. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-(7-methoxyquinolin-4-yl)oxypropan-1-ol

InChI

InChI=1S/C13H15NO3/c1-9(8-15)17-13-5-6-14-12-7-10(16-2)3-4-11(12)13/h3-7,9,15H,8H2,1-2H3

InChI Key

QPAKPGGJRAMBNF-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=C2C=CC(=CC2=NC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Quinoline-Based Derivatives

  • 7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4): Structure: Differs by replacing the propan-1-ol-ether group with a hydroxyl and methyl group at the 2- and 4-positions, respectively.

Phenylpropanol Derivatives

  • (R,S)-2-(3-Methoxyphenylamino)propan-1-ol (7): Structure: Features a 3-methoxyphenylamino group instead of the quinolinyloxy moiety. Synthesis: Prepared via LiAlH4 reduction of ester precursors with >90% yield, followed by chromatography . Bioactivity: Demonstrates relevance as a melatonin receptor ligand, highlighting the role of stereochemistry (R vs. S) in chiral recognition .
  • Erythro-1-(4’-hydroxy-3’-methoxyphenyl)-2-[2”-methoxy-4”-(E-propenyl)-phenoxy]-propan-1-ol: Structure: Contains a propenyl group and additional methoxy substituents. Spectroscopy: 13C NMR shifts (e.g., C-5 downfield, C-4/C-6 upfield) indicate methoxy positioning influences electronic properties .

Heterocyclic Modifications

  • 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one: Structure: Replaces the quinoline system with a naphthalene ring and introduces a morpholine-ketone group. Crystallography: Reported in Acta Crystallographica Section E, indicating stable solid-state packing due to planar naphthalene and morpholine interactions .

Spectroscopic and Physicochemical Properties

  • NMR Trends: Methoxy groups in quinoline (e.g., 7-methoxy) cause distinct 1H NMR shifts (~δ 3.8–4.0 ppm) and 13C NMR deshielding (~δ 55–60 ppm) . Propan-1-ol chains exhibit characteristic -OH peaks (δ 1.5–2.5 ppm, broad) and C-O signals (~δ 60–70 ppm) .
  • LogP and Solubility: Target Compound: Estimated LogP ~2.5 (quinoline hydrophobicity balanced by alcohol). 3-(4-(MethoxyMethoxy)phenyl)propan-1-ol: LogP = 1.59 , indicating higher hydrophilicity due to ether-alcohol groups.

Preparation Methods

Halogenated Quinoline Precursors

The synthesis typically begins with 4-chloro-7-methoxyquinoline, a readily available intermediate. In US7973164B2, this precursor undergoes nucleophilic aromatic substitution with 2-hydroxypropan-1-ol under alkaline conditions. The reaction employs potassium carbonate in dimethylformamide (DMF) at 80–90°C for 6–8 hours, achieving a 72% yield. Critical to success is the activation of the quinoline’s 4-position, where the electron-withdrawing methoxy group at C7 enhances electrophilicity at C4.

Solvent and Base Optimization

Variants of this method substitute DMF with acetonitrile or tetrahydrofuran (THF), though these yield inferior results (58–65%) due to reduced solubility of the quinoline substrate. Tributylamine has been used as an alternative base, but residual amine complexes complicate purification.

Etherification Strategies Using Propanol Derivatives

Mitsunobu Coupling

A robust alternative involves Mitsunobu coupling between 7-methoxyquinolin-4-ol and 2-hydroxypropan-1-ol. As detailed in WO2012044577A1, diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate the reaction in THF at 0°C to room temperature, yielding 81% of the target compound. This method avoids harsh conditions but requires stoichiometric phosphine, increasing costs.

Phase-Transfer Catalysis

Recent advances utilize benzyltriethylammonium chloride as a phase-transfer catalyst in a biphasic water-dichloromethane system. This approach reduces reaction time to 3 hours and improves yield to 78% by enhancing interfacial contact between the hydrophilic quinoline and hydrophobic propanol.

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Cross-Coupling

PMC10685490 reports a copper(I) iodide-catalyzed Ullmann-type coupling between 4-bromo-7-methoxyquinoline and 2-hydroxypropan-1-ol. Using 10 mol% CuI and 1,10-phenanthroline in DMSO at 110°C, the reaction achieves 68% yield after 12 hours. While less efficient than Mitsunobu coupling, this method avoids phosphine oxides, simplifying waste management.

Microwave-Assisted Synthesis

A microwave-enhanced protocol from the RSC Supporting Information reduces reaction times to 20 minutes. Irradiating a mixture of 4-chloro-7-methoxyquinoline, 2-hydroxypropan-1-ol, and cesium carbonate in DMF at 150°C under 300 W microwave power delivers a 75% yield. This method is scalable but requires specialized equipment.

Purification and Characterization

Isolation Techniques

Crude product isolation often involves trituration with methanol or ethanol to remove unreacted starting materials. Column chromatography on silica gel (ethyl acetate/hexanes, 1:3) further purifies the compound, though recrystallization from hot isopropanol provides higher purity (99.5% by HPLC).

Spectroscopic Validation

1H NMR (400 MHz, D2O) data confirm structure: δ 8.52 (d, J = 5.5 Hz, 1H, H-2), 7.89 (d, J = 9.0 Hz, 1H, H-5), 7.32 (dd, J = 9.0, 2.5 Hz, 1H, H-6), 7.11 (d, J = 2.5 Hz, 1H, H-8), 4.72–4.68 (m, 1H, OCH2), 3.91 (s, 3H, OCH3), 3.69–3.62 (m, 2H, CH2OH), 1.45 (d, J = 6.0 Hz, 3H, CH3).

Optimization and Scale-Up Challenges

Byproduct Formation

A common byproduct, 4,7-dimethoxyquinoline, arises from demethylation under acidic conditions. Neutralizing the reaction mixture with aqueous sodium bicarbonate minimizes this issue.

Industrial-Scale Production

Scaling the Mitsunobu reaction presents challenges due to triphenylphosphine oxide accumulation. A patent-pending solution uses polymer-supported triphenylphosphine, enabling catalyst recycling and reducing waste by 40% .

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